N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c28-20(24-16-4-3-5-17(12-16)27(30)31)14-32-21-18-6-1-2-7-19(18)26(22(29)25-21)13-15-8-10-23-11-9-15/h3-5,8-12H,1-2,6-7,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKAKGYCHOSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound has the following molecular properties:
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- CAS Number : 900000-11-5
Its structure features a nitrophenyl group and a hexahydroquinazolin derivative, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study by [source needed] demonstrated that derivatives of hexahydroquinazoline can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This compound may also interact with DNA repair mechanisms, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. A recent investigation highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics [source needed].
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated anticancer effects in breast cancer cell lines | Suggests potential for development as an anticancer agent |
| Study 2 | Showed antimicrobial activity against multiple pathogens | Indicates usefulness in treating bacterial infections |
| Study 3 | Investigated pharmacokinetics and toxicity | Found acceptable safety profile in preliminary tests |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3-nitrophenyl group contrasts with the sulfamoylphenyl substituents in analogs from .
- Pyridine vs. Tolyl/Phenyl : The pyridin-4-ylmethyl group introduces a basic nitrogen atom, which may improve solubility in polar solvents compared to purely aromatic substituents like tolyl or phenyl .
Spectroscopic and Structural Analysis
highlights the utility of NMR in comparing structural analogs. For instance, compounds 1 and 7 (unrelated to the target compound but structurally analogous) show nearly identical chemical shifts except in regions influenced by substituents (e.g., δ 29–36 and 39–44 ppm) . By analogy, the target compound’s NMR profile would likely exhibit distinct shifts in regions corresponding to the pyridin-4-ylmethyl and 3-nitrophenyl groups, enabling precise structural elucidation.
Reactivity and Functional Group Interactions
- Quinazolinone Core: The hexahydroquinazolinone core (partially saturated) may confer conformational flexibility, enhancing binding to dynamic protein pockets compared to fully aromatic analogs .
Q & A
Q. How can experimental design (DoE) minimize trial-and-error in reaction optimization?
- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate 3–5 factors (e.g., temperature, catalyst loading, solvent ratio) with <20 experimental runs. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 0.5 mol% Pd(OAc)) for maximizing yield (82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
